molecular formula C26H23NO5 B6544126 N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide CAS No. 929504-39-2

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide

Cat. No.: B6544126
CAS No.: 929504-39-2
M. Wt: 429.5 g/mol
InChI Key: ZMXTVFLMLQOCKA-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). The benzamide moiety is often found in pharmaceuticals and has a wide range of biological activities .


Molecular Structure Analysis

The compound contains a benzofuran moiety (a fused benzene and furan ring) and a benzamide group. It also has two methoxy groups attached to the benzamide ring .


Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with various electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the benzamide group can increase the compound’s polarity and potentially its solubility in water .

Mechanism of Action

The mechanism of action of benzamide derivatives can vary widely depending on their structure and the target molecule. Some benzamide derivatives have been found to have antimicrobial activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. For example, some benzamide derivatives can be irritants and should be handled with care .

Future Directions

Benzofuran and benzamide derivatives are areas of active research due to their wide range of biological activities. Future research may focus on synthesizing new derivatives and testing their biological activity .

Properties

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-15-7-5-6-8-19(15)26(29)27-17-9-11-20-16(2)25(32-23(20)13-17)24(28)21-14-18(30-3)10-12-22(21)31-4/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXTVFLMLQOCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=C(C=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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